Ro7-Amca
Description
Contextualization of Chemical Probes in Ligand-Receptor Interaction Studies
Chemical probes serve as powerful tools to study the dynamics of ligand-receptor binding in real-time and in complex biological environments. Unlike traditional methods that often require the purification of proteins or the use of radioactive labels, fluorescent probes offer a non-invasive and highly sensitive means to monitor these interactions. By attaching a fluorophore—a molecule that can absorb and emit light—to a ligand with known binding properties, researchers can create a probe that reports on its binding status. Changes in the fluorescence signal, such as intensity or polarization, can provide quantitative data on binding affinity, kinetics, and the localization of receptors within cells and tissues.
The design of an effective chemical probe requires a careful balance. The structural modification introduced by the fluorophore should not significantly impair the ligand's ability to bind to its target receptor. Furthermore, the chosen fluorophore must possess suitable photophysical properties, including brightness, photostability, and a spectral profile that minimizes interference from endogenous cellular fluorescence.
Significance of Ro7-Amca as a Research Tool in Neuroscience Pharmacology
"Ro7-Amca" is a fluorescent chemical probe specifically engineered for the study of benzodiazepine (B76468) binding sites on γ-aminobutyric acid type A (GABA-A) receptors. bohrium.comnih.gov These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets for a wide range of clinically important drugs, including benzodiazepines, which are used to treat anxiety, insomnia, and seizures. nih.gov
The name "Ro7-Amca" is derived from its constituent parts. The "Ro7" component refers to a class of high-affinity benzodiazepine ligands, with compounds like Ro7-1986 being well-characterized binders to the benzodiazepine site on GABA-A receptors. The "Amca" component is the fluorophore, 7-amino-4-methylcoumarin-3-acetic acid, a blue-emitting dye. The conjugation of the Ro7 ligand to the AMCA fluorophore creates a tool that allows researchers to directly visualize and quantify the binding of ligands to benzodiazepine receptors.
The significance of Ro7-Amca and similar fluorescent probes in neuroscience pharmacology is substantial. They enable detailed investigations into the pharmacology of GABA-A receptors, including the characterization of new potential drugs that target this receptor system. By monitoring the displacement of Ro7-Amca from its binding site by a novel compound, researchers can determine the binding affinity of the new molecule.
Detailed Research Findings with Ro7-Amca
The utility of fluorescent ligands analogous to Ro7-Amca has been demonstrated in several key research applications. While specific data for a compound explicitly named "Ro7-Amca" is not abundant in publicly available literature, the principles of its use can be illustrated by studies involving similar fluorescent benzodiazepine probes. For instance, fluorescein (B123965) conjugates of the high-affinity benzodiazepine receptor ligand Ro 7-1986 have been successfully synthesized and characterized. nih.gov
These studies have shown that fluorescently labeled benzodiazepines can bind to their receptors with high affinity and specificity. The binding of these probes can be monitored in real-time using fluorescence spectroscopy, providing a powerful alternative to traditional radioligand binding assays.
Below is a table summarizing the key characteristics of the components of a hypothetical Ro7-Amca probe, based on known properties of Ro7-series ligands and the AMCA fluorophore.
| Component | Type | Function | Key Properties |
| Ro7-moiety | Ligand | Binds to the benzodiazepine site of the GABA-A receptor | High affinity and specificity |
| AMCA | Fluorophore | Reports on the binding event through fluorescence | Excitation max: ~346 nm, Emission max: ~434 nm aatbio.com |
Further research using such probes has allowed for the detailed characterization of the benzodiazepine binding site. Competitive binding experiments, where unlabeled drugs are used to displace the fluorescent probe, have been instrumental in determining the binding affinities of a wide range of compounds.
Structure
3D Structure
Properties
CAS No. |
134282-95-4 |
|---|---|
Molecular Formula |
C29H24ClFN4O4 |
Molecular Weight |
547 g/mol |
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C29H24ClFN4O4/c1-16-19-8-7-18(32)13-25(19)39-29(38)21(16)14-26(36)33-10-11-35-24-9-6-17(30)12-22(24)28(34-15-27(35)37)20-4-2-3-5-23(20)31/h2-9,12-13H,10-11,14-15,32H2,1H3,(H,33,36) |
InChI Key |
AZOZLZMIQMTYQK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Other CAS No. |
134282-95-4 |
Synonyms |
7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-1-(2-amidoethyl)-7-amino-4-methylcoumarin-3-acetate Ro7-AMCA |
Origin of Product |
United States |
Chemical Synthesis and Derivatization for Specialized Research Applications
Methodologies for Ro7-Amca Chemical Synthesis
The synthesis of 7-amino-4-methylcoumarin-3-acetic acid can be achieved through several routes. One described method involves a multi-step process initiating with m-aminophenol. This starting material is reacted with ethylchloroformate to yield carbethoxyaminophenol. Subsequent steps involve further reactions, including the removal of the carbethoxy group, to ultimately form the target compound, 7-amino-4-methylcoumarin-3-acetic acid. google.comgoogleapis.comgoogleapis.com This process may involve refluxing intermediates in acidic mixtures, followed by purification steps such as filtration and crystallization. google.comgoogleapis.com Spectroscopic methods, such as 1H NMR, are employed to confirm the structure of the synthesized product. google.comgoogleapis.comgoogleapis.com
Another approach to synthesizing 7-AMCA has been explored starting from 7-aminocephalosporanic acid (7-ACA). Various conditions and reagents, including the use of strong protonic acids, alkylating agents, and specific organic solvents, have been investigated for this conversion. google.comchemicalbook.comgoogle.com Challenges in these methods can include achieving high purity and yield, as well as managing reaction byproducts. google.com For instance, some methods utilizing 7-ACA as a starting material and strong acid catalysts can lead to degradation of the β-lactam ring, reducing product yield and purity. google.com
A key step in preparing Ro7-Amca for bioconjugation is the formation of reactive derivatives. The N-hydroxysuccinimide (NHS) ester of 7-amino-4-methylcoumarin-3-acetic acid is a commonly synthesized derivative. This involves reacting 7-amino-4-methylcoumarin-3-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in suitable solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). google.comgoogleapis.com The resulting NHS ester is a crucial intermediate for subsequent labeling reactions. google.comgoogleapis.com
Strategies for Fluorescent Tagging and Bioconjugation of Ro7-Amca for Research Probes
Ro7-Amca is widely employed as a fluorescent label due to its favorable spectroscopic properties, including blue emission. medchemexpress.comcaymanchem.comnih.govchemondis.comarctomsci.com The primary strategy for conjugating Ro7-Amca to biomolecules, particularly proteins, involves the reaction of its activated ester form, such as the N-hydroxysuccinimide ester, with primary amine groups. google.comgoogleapis.comcaymanchem.comnih.govthermofisher.com Lysine residues in proteins are common targets for this type of modification, forming stable amide bonds between the fluorophore and the biomolecule. caymanchem.comnih.govthermofisher.com This reaction typically occurs under mild conditions. nih.gov
The resulting conjugates serve as fluorescent probes for a variety of research applications. Ro7-Amca-labeled antibodies, for instance, have been used in immunophenotyping and fluorohistochemical examinations. caymanchem.comnih.gov The blue emission of AMCA conjugates (typically between 400-460 nm or 440-460 nm when excited by UV light around 340-380 nm or 350 nm) allows for multiplex labeling experiments with minimal spectral overlap with green or red emitting fluorophores. medchemexpress.comcaymanchem.comnih.govcaymanchem.comlumiprobe.com
Research findings highlight several advantages of Ro7-Amca as a fluorescent label. It exhibits a relatively large Stokes shift (around 100 nm), which facilitates the discrimination between excitation and emission wavelengths. nih.gov Furthermore, AMCA conjugates are known for their photostability, demonstrating resistance to photobleaching, and their fluorescence intensity is generally stable across a pH range of 3 to 10 or 4 to 10. nih.govcaymanchem.comlumiprobe.com Studies have shown AMCA-immunoglobulin conjugates to have a considerable storage life. nih.gov
While AMCA itself is a valuable blue dye, a sulfonated derivative, 7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid (AMCA-S), also known as Alexa 350, has been synthesized to improve water solubility and achieve higher fluorescence quantum yields when conjugated to proteins. nih.gov This exemplifies the ongoing development of Ro7-Amca derivatives with enhanced properties for specific research needs.
Fluorescent Properties of Ro7-Amca
| Property | Value(s) | Citation(s) |
| Excitation Wavelength(s) | 340-380 nm, 350 nm | medchemexpress.comnih.govcaymanchem.com |
| Emission Wavelength(s) | 400-460 nm, 440-460 nm | medchemexpress.comcaymanchem.comnih.govcaymanchem.com |
| Stokes Shift | ~100 nm | nih.gov |
| pH Stability Range | 3-10, 4-10 | caymanchem.comlumiprobe.com |
| Photostability | High | nih.govcaymanchem.comlumiprobe.com |
Quantitative Analysis of Ro7 Amca Receptor Binding Interactions
Advanced Methodologies for Receptor Binding Assays
Characterizing the interaction between a ligand like Ro7-Amca and its receptor requires advanced assay methodologies that can accurately measure binding events. Both non-isotopic and isotopic methods have been adapted for this purpose.
Non-Isotopic Fluorescence-Based Receptor Binding Assays with Ro7-Amca
Non-isotopic methods, particularly fluorescence-based assays, offer advantages such as avoiding the use of radioactive materials and enabling continuous data collection and higher throughput. researchgate.netceltarys.com These assays often utilize fluorescently labeled ligands or employ techniques like Förster resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) to detect binding events. nih.govbmbreports.orgbmglabtech.com
Research has demonstrated the effectiveness of non-isotopic receptor-binding assay methods for studying receptor-ligand interactions, including those involving benzodiazepine (B76468) receptors. nih.gov A method based on fluorescence-labeled drugs and a chromatographic system has been illustrated in the study of benzodiazepine receptor-drug binding interactions, with Ro7-Amca being listed as one of the substances involved in such studies. nih.gov This approach allows for the study of binding without the need for deproteinization of samples. nih.gov
Radioligand Displacement Methodologies Adapted for Ro7-Amca Competitive Binding
Radioligand binding assays are considered a gold standard for measuring ligand binding affinity due to their robustness and sensitivity. giffordbioscience.com These assays typically involve using a radioactively labeled ligand (radioligand) to quantify its binding to the target receptor. oncodesign-services.comnih.gov Competitive binding assays, a common format, involve incubating a fixed concentration of a radioligand with varying concentrations of an unlabeled test compound, such as Ro7-Amca, to determine its ability to compete for binding to the receptor site. giffordbioscience.comoncodesign-services.comsci-hub.se
By measuring the inhibition of radioligand binding by increasing concentrations of the unlabeled compound, the affinity of the test compound can be determined, often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding). giffordbioscience.comoncodesign-services.com The equilibrium dissociation constant (Ki) can be derived from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the radioligand. This methodology is widely used to rank compounds by their affinity for a receptor. oncodesign-services.com While specific detailed research findings on Ro7-Amca using this method were not extensively detailed in the provided snippets beyond its mention as a substance in benzodiazepine receptor studies, the principles of radioligand displacement are well-established and applicable to characterizing the competitive binding of compounds like Ro7-Amca to their target receptors. giffordbioscience.comoncodesign-services.comsci-hub.seumich.edu
Ligand-Receptor Binding Kinetics Characterization
Beyond equilibrium affinity, understanding the kinetics of ligand-receptor binding, specifically the rates of association and dissociation, provides valuable insights into the dynamic nature of the interaction. nih.govexcelleratebio.comnih.gov
Determination of Association (k_on) and Dissociation (k_off) Rate Constants
Ligand-receptor binding is a dynamic process involving the association of the ligand with the receptor and the subsequent dissociation of the complex. These rates are quantified by the association rate constant (k_on or k+1) and the dissociation rate constant (k_off or k-1). nih.govexcelleratebio.comderangedphysiology.com The k_on describes the rate at which the ligand binds to the receptor, while the k_off describes the rate at which the ligand dissociates from the receptor. excelleratebio.comderangedphysiology.com
These rate constants are fundamentally linked to the equilibrium dissociation constant (Kd), where Kd = k_off / k_on. nih.govexcelleratebio.comderangedphysiology.com While Kd represents the affinity at equilibrium, the individual rate constants provide information about the speed and duration of binding events. nih.gov Techniques such as kinetic radioligand binding assays or time-resolved fluorescence-based methods can be used to determine these rate constants by measuring the level of binding over time. bmglabtech.comgiffordbioscience.comoncodesign-services.com The determination of k_on and k_off for a ligand like Ro7-Amca on its target receptor would involve monitoring the binding reaction in real-time or at various time points to model the association and dissociation phases.
Elucidation of Ligand Residence Time on Target Receptors
Ligand residence time, defined as the duration for which a ligand remains bound to its receptor, is inversely related to the dissociation rate constant (residence time = 1/k_off). excelleratebio.comnih.gov This parameter is increasingly recognized as a critical factor influencing the duration and effectiveness of a ligand's biological effect, potentially correlating with drug efficacy in vivo. excelleratebio.comnih.govnih.govnih.gov
A slow dissociation rate (low k_off) corresponds to a long residence time, which can lead to sustained receptor occupancy and prolonged downstream signaling, even if the systemic concentration of the ligand decreases. excelleratebio.com Understanding the residence time of Ro7-Amca on its target receptors would provide valuable information about the potential duration of its effects at the molecular level. Experimental methods capable of measuring dissociation rates, such as kinetic binding assays, are essential for elucidating this parameter. giffordbioscience.comoncodesign-services.comexcelleratebio.com
Receptor Subtype Selectivity Profiling of Ro7-Amca
Receptor subtype selectivity refers to the differential binding affinity of a ligand for various subtypes of a receptor or for different receptors within a family. Profiling the selectivity of a compound like Ro7-Amca is crucial to understand its potential specificity and to predict potential off-target interactions.
Selectivity profiling is typically performed by conducting binding assays across a panel of different receptor subtypes or related receptors. nih.gov By determining the binding affinity (e.g., Ki or IC50) of Ro7-Amca for each receptor subtype, a selectivity profile can be generated, illustrating its preference for certain targets over others. nih.gov This can involve competitive radioligand binding assays using membranes or cells expressing different receptor subtypes. giffordbioscience.comnih.govnih.gov Comparing the affinity of Ro7-Amca across various receptors allows for the quantitative assessment of its selectivity. While specific data on the broad receptor subtype selectivity profile of Ro7-Amca was not detailed in the provided search results, the general methodology involves comparative binding studies across different receptor types to establish a quantitative measure of selectivity. nih.govnih.gov
Comprehensive Analysis of Benzodiazepine Receptor Subtype Affinities
Specific, quantitative binding affinity data, such as Ki values, for Ro7-Amca at individual benzodiazepine receptor subtypes (e.g., α1, α2, α3, α5-containing GABA-A receptors) are not available in the provided search results. Research in this area often focuses on the differential binding of various benzodiazepine-like drugs to these subtypes to understand their diverse pharmacological effects. nih.govtelerik.comnih.govresearchgate.netunige.ch However, this detailed analysis for Ro7-Amca itself is not present in the retrieved information.
In Vitro Pharmacological Characterization of Ro7 Amca Effects
Cellular and Subcellular Localization Studies Using Fluorescent Ro7-Amca
Initial investigations into the cellular behavior of Ro7-Amca have utilized a fluorescently-tagged variant to map its distribution within cellular and subcellular compartments. The use of fluorescent probes is a critical technique for visualizing the localization of molecules within cells. nih.gov While fluorescent tags can sometimes interfere with protein folding or localization, careful validation methods, such as immunocytochemistry of endogenous proteins, can confirm that the observed patterns are not artifacts of the tagging process. nih.gov
In studies involving A431 and HeLa cells, a structurally similar fluorescent probe, TNM-AMCA, which binds to cell surface sterols, was observed to have a dotted fluorescence pattern on the cell surface. researchgate.net This suggests that if Ro7-Amca were to exhibit similar properties, it would likely concentrate in specific microdomains of the plasma membrane. Further research is required to determine the precise subcellular localization of Ro7-Amca and to ascertain whether it penetrates the cell membrane to interact with internal components.
Functional Assays for Receptor Engagement and Modulatory Effects
To understand the functional consequences of Ro7-Amca's interaction with its target receptors, a variety of in vitro functional assays are employed. These assays are designed to measure the compound's ability to bind to a receptor and to modulate its activity, either as a direct agonist or antagonist, or as an allosteric modulator. Allosteric modulators are of particular interest in drug discovery as they bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov This can lead to a "fine-tuning" of the receptor's response to its natural ligand. researchgate.net
Functional assays for G protein-coupled receptors (GPCRs), a common target for therapeutic drugs, often measure the downstream consequences of receptor activation, such as changes in intracellular calcium levels. nih.gov For instance, studies on metabotropic glutamate receptor 7 (mGlu7) have used such assays to evaluate the effects of positive allosteric modulators (PAMs). nih.gov These studies have revealed that different PAMs can exhibit varying levels of potentiation depending on the primary agonist used. nih.gov Should Ro7-Amca act on a GPCR, similar assays would be crucial to characterize its functional effects.
Investigation of Ro7-Amca Impact on Intracellular Signal Transduction Pathways
The binding of a ligand to a cell surface receptor typically initiates a cascade of intracellular events known as signal transduction. nih.gov These pathways are the mechanisms by which a cell responds to its external environment. nih.gov Investigating the effect of Ro7-Amca on these pathways is essential to understanding its cellular mechanism of action.
Second Messenger System Modulation
A key component of many signal transduction pathways is the generation of second messengers, small molecules that propagate the signal within the cell. nih.gov A classic example is cyclic AMP (cAMP), which is produced in response to the activation of certain GPCRs and goes on to activate protein kinases. nih.govnih.gov The modulation of second messenger systems is a primary mechanism by which cells regulate their physiological processes. nih.gov
To determine if Ro7-Amca influences second messenger systems, researchers would typically measure the intracellular concentrations of molecules like cAMP or assess the release of intracellular calcium following exposure to the compound. Significant changes in the levels of these second messengers would indicate that Ro7-Amca is actively modulating upstream signaling events. The stimulation of specific G protein-coupled receptors can modulate the activity of enzymes like adenylyl or guanylyl cyclase and phospholipase C, which in turn regulate second messengers. researchgate.net
Protein Phosphorylation Cascades
Downstream of second messenger generation, many signaling pathways involve a series of protein phosphorylations, where phosphate groups are added to specific proteins by enzymes called kinases. nih.gov These phosphorylation events act as molecular switches, activating or deactivating target proteins and thereby controlling cellular processes ranging from gene expression to metabolism. nih.gov
For example, the activation of cAMP-dependent protein kinase A leads to the phosphorylation of various substrate proteins, which can ultimately result in changes in gene transcription. nih.gov Studies on the anterior piriform cortex have shown that certain stimuli can lead to the phosphorylation of CaMKII and the AMPA receptor subunit GluR1, indicating the involvement of calcium and glutamate signaling pathways. nih.gov To investigate Ro7-Amca's role in protein phosphorylation, researchers would use techniques like Western blotting with phospho-specific antibodies to detect changes in the phosphorylation state of key signaling proteins after treating cells with the compound.
Allosteric Modulation Mechanisms of Receptors
Allosteric modulation represents a sophisticated mechanism for regulating receptor function. nih.gov An allosteric modulator binds to a site on the receptor distinct from the orthosteric site, causing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand. nih.gov This can result in either potentiation (Positive Allosteric Modulator or PAM) or inhibition (Negative Allosteric Modulator or NAM) of the receptor's activity. youtube.com
The key advantage of allosteric modulators is their ability to preserve the natural temporal and spatial patterns of signaling, as their effect is dependent on the presence of the endogenous ligand. youtube.com This can lead to drugs with improved safety profiles and greater subtype selectivity, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites. youtube.comyoutube.com
Structure Activity Relationship Sar and Computational Modeling of Ro7 Amca
Rational Design and Synthesis of Ro7-Amca Analogues for SAR Studies
Currently, there is no publicly available research that details the rational design and synthesis of a series of Ro7-Amca analogues for the purpose of conducting structure-activity relationship studies. While the synthesis of Ro7-Amca itself has been achieved, as evidenced by its use in GABA receptor research, the systematic modification of its chemical structure to probe the effects of different functional groups on its biological activity has not been documented in accessible scientific papers.
Computational Approaches for Ligand-Receptor Interaction Prediction
Comprehensive computational modeling studies, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, specifically focused on Ro7-Amca, are not present in the current body of scientific literature.
Molecular Docking and Scoring of Ro7-Amca and Derivatives
There are no available studies that report on the molecular docking of Ro7-Amca and its derivatives into the binding sites of GABA receptors. Such studies would provide valuable insights into the preferred binding poses and interactions of these ligands, but this information is not currently available.
Molecular Dynamics Simulations to Characterize Binding Conformations and Dynamics
Similarly, the use of molecular dynamics simulations to investigate the conformational changes and dynamic behavior of Ro7-Amca upon binding to GABA receptors has not been documented. These simulations are crucial for understanding the stability of the ligand-receptor complex and the dynamics of their interaction, yet such data for Ro7-Amca is absent from the literature.
Quantum Chemical Calculations for Electronic Properties and Interactions
Detailed quantum chemical calculations to determine the electronic properties of Ro7-Amca and to analyze the nature of its interactions with the GABA receptor at a sub-atomic level have not been reported.
Application of Ro7 Amca in Preclinical Neurobiological Research Non Human in Vivo/ex Vivo
Utilization in Non-Human Animal Models for Receptor Mapping
Ro7-Amca, a fluorescent derivative of the benzodiazepine (B76468) Ro7-1986, has been instrumental in the development of non-isotopic methods for receptor-binding assays. A key study in this area utilized brain tissue from cattle to establish a novel approach for investigating the interactions between ligands and benzodiazepine receptors. This method provides an alternative to traditional radioligand binding assays.
The research demonstrated that Ro7-Amca can be effectively used as a fluorescently labeled ligand to study the binding characteristics of benzodiazepine receptors. The assay is based on a chromatographic system that allows for the analysis of samples without the need for deproteinization. This technique facilitates the study of receptor-ligand binding kinetics and can be applied to screen for new drugs targeting the benzodiazepine receptor.
The binding affinity of Ro7-Amca to the benzodiazepine receptor has been quantified, providing valuable data for its use as a research tool. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Ki (nM) | Receptor | Tissue Source |
|---|---|---|---|
| AMCA-Ro7-1986 (Ro7-Amca) | 8.6 | Benzodiazepine Receptor | Bovine Brain |
This data underscores the high affinity of Ro7-Amca for the benzodiazepine receptor, making it a suitable probe for competitive binding assays.
Application in Ex Vivo Brain Slice Electrophysiology for Receptor Function Assessment
A comprehensive review of scientific literature did not yield specific studies where Ro7-Amca has been applied in ex vivo brain slice electrophysiology to assess receptor function. While this technique is widely used to study the effects of compounds on neuronal activity and synaptic transmission, there is no documented use of Ro7-Amca in this particular experimental context.
Emerging Research Methodologies and Future Directions with Ro7 Amca
Integration of Ro7-Amca in High-Throughput Screening Paradigms
The integration of fluorogenic substrates into high-throughput screening (HTS) has revolutionized drug discovery and enzyme research by enabling the rapid and efficient analysis of large compound libraries. plos.org Derivatives of AMCA, such as Ro7-Amca, are particularly well-suited for these paradigms due to their strong fluorescence, high quantum yield, and significant Stokes shift, which minimizes signal overlap and enhances detection sensitivity. nih.gov
In HTS assays, Ro7-Amca is typically part of a non-fluorescent substrate that, upon enzymatic cleavage, releases the highly fluorescent aminomethylcoumarin moiety. This "turn-on" fluorescence provides a direct and quantifiable measure of enzyme activity. drugtargetreview.com This principle has been successfully applied to screen for inhibitors of various enzymes. For instance, a novel substrate, decanoyl 7-amino-4-methyl coumarin (B35378) (D-AMC), was developed for a high-throughput assay to identify inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and neuropsychiatric disorders. nih.gov The assay demonstrated an excellent signal window and was robust enough to screen over 600,000 compounds, identifying numerous novel inhibitor chemotypes. nih.gov
Similarly, ubiquitin conjugated to 7-amino-4-methylcoumarin (B1665955) (Ub-AMC) is a widely used substrate for identifying inhibitors of deubiquitinating enzymes (DUBs), a class of proteases involved in cancer and other diseases. drugtargetreview.com The hydrolysis of Ub-AMC by DUBs liberates the fluorescent AMC, allowing for the determination of steady-state kinetic parameters in a high-throughput format. drugtargetreview.com While effective, assays using UV-excitable fluorophores like AMC require careful screening for compound interference, as many library compounds can also fluoresce in this range. drugtargetreview.com To address this, orthogonal assays and luminescence-based methods, such as the Proteasome-GLO™ assay, are often used to validate hits from the primary screen. acs.org
The performance of such HTS assays is critical for their reliability. Key metrics include the Z'-factor, a statistical measure of assay quality, and the signal-to-background ratio. For many AMCA-based enzyme assays, Z'-factors greater than 0.5 are achievable, indicating a robust and reliable assay suitable for HTS.
Table 1: Application of AMCA Derivatives in High-Throughput Screening
| Enzyme Target | AMCA-based Substrate | Assay Format | Key Findings | Reference |
|---|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Decanoyl 7-amino-4-methyl coumarin (D-AMC) | 384-well format, continuous fluorescence | Screened >600,000 compounds, identifying multiple novel inhibitor chemotypes. | nih.gov |
| Deubiquitinating Enzymes (DUBs) | Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) | Plate reader format, fluorescence endpoint | Widely used for HTS of DUB inhibitors; potential for fluorescent artifacts noted. | drugtargetreview.com |
| Proteasome (Chymotrypsin-like activity) | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Fluorogenic enzyme assay | Used as an orthogonal assay to confirm hits from a primary luminescence-based screen. | acs.org |
| Dipeptidyl Peptidase 1 (DPAP1) | (Pro-Arg)2-Rhodamine110 (alternative to AMC) | HTS in complex biological samples | Demonstrated a method to develop selective substrates for HTS in crude cell extracts. | plos.org |
Development of Advanced Biosensing Platforms Utilizing Ro7-Amca Fluorescence
The development of fluorescent biosensors has enabled the real-time detection and quantification of a wide array of biological molecules and parameters. Coumarin derivatives like Ro7-Amca are excellent candidates for the core of these biosensors due to their sensitivity to the local environment and their favorable photophysical properties. nih.gov A prominent application of these fluorophores is in the design of Förster Resonance Energy Transfer (FRET)-based biosensors. acs.org
FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two molecules, making it a "molecular ruler" for probing molecular interactions and conformational changes. acs.org In a typical FRET biosensor, a coumarin derivative can act as the donor, and its fluorescence is quenched when in close proximity to an acceptor. The binding of a target analyte can induce a conformational change that separates the donor and acceptor, leading to an increase in the donor's fluorescence.
A notable example is the development of a coumarin-benzothiazole FRET-based probe for the detection of adenosine (B11128) 5'-triphosphate (ATP). mdpi.com In this sensor, the benzothiazole (B30560) moiety acts as the donor and the coumarin as the acceptor. The binding of ATP modulates the FRET efficiency, allowing for a ratiometric readout. This biosensor exhibited high selectivity for ATP over other nucleotides and achieved a low limit of detection (LOD) of 94.5 nM. mdpi.com
Coumarin-based sensors have also been designed for the detection of metal ions. For instance, a coumarin-pyrazolone derivative was synthesized and demonstrated high sensitivity and selectivity for Cr³⁺ ions, with a limit of detection as low as 37 pM. acs.org Another study reported a dual chemosensor for Cu²⁺ and Zn²⁺, highlighting the versatility of the coumarin scaffold in designing probes for different metal ions. These sensors often operate via chelation-enhanced fluorescence quenching or enhancement.
Table 2: Performance of Coumarin-Based Fluorescent Biosensors
| Analyte | Sensor Design Principle | Coumarin Derivative Role | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Adenosine 5'-triphosphate (ATP) | FRET (Benzothiazole-Coumarin) | Acceptor | 94.5 nM | mdpi.com |
| Chromium (Cr³⁺) | Chelation-Enhanced Quenching | Fluorophore | 37 pM | acs.org |
| Copper (Cu²⁺) | Colorimetric and Fluorescent Quenching | Fluorophore | 4.0 ppb (fluorescent) | mdpi.com |
| Glutathione (GSH) | Ratiometric Fluorescence | Fluorophore | 0.016 mg/L | nih.gov |
Exploration of Ro7-Amca in Live-Cell Imaging and Single-Molecule Studies
Live-cell imaging and single-molecule studies provide unprecedented insights into the dynamic processes within living cells. The choice of fluorophore is critical for the success of these experiments, with photostability and brightness being key parameters. researchgate.net Coumarin derivatives, including AMCA, are valued for their relatively high photostability compared to other fluorophores like fluorescein (B123965), making them suitable for time-lapse imaging. uevora.pt
The development of fluorophores with improved photophysical properties is an active area of research. Strategies to enhance brightness and photostability include chemical modifications to the fluorophore structure. For example, the incorporation of deuterium (B1214612) into the alkylamino groups of rhodamine dyes has been shown to increase both their quantum yield and photostability, leading to improved performance in single-particle tracking (SPT) experiments. acs.org Similar strategies could be applied to coumarin-based dyes like Ro7-Amca to optimize them for demanding imaging applications.
In single-molecule studies, the number of photons a single fluorophore can emit before photobleaching (the "photon budget") is a critical factor that determines the duration of tracking. dss.go.th While small organic dyes have a limited photon budget, they are small in size and can be used to label specific proteins with high precision. The photophysical properties of a fluorophore, such as its quantum yield (Φf) and susceptibility to photobleaching, directly impact the quality of data obtained in single-molecule imaging.
Table 3: Photophysical Properties of Fluorophores for Single-Molecule Imaging
| Fluorophore Class | Key Photophysical Property | Relevance to Single-Molecule Imaging | Example/Improvement Strategy | Reference |
|---|---|---|---|---|
| Rhodamines | High Quantum Yield and Photostability | Brighter signal and longer tracking times. | Deuteration of alkylamino groups increases brightness and stability. | acs.org |
| Coumarins | Good Photostability | Suitable for time-lapse and long-term imaging. | Doping into nanoparticles can dramatically increase photon budget. | uevora.ptdss.go.th |
| General Small-Molecule Dyes | High Molar Absorptivity | Efficient excitation and bright fluorescence. | Chemical modifications to optimize emission wavelength and quantum yield. | researchgate.net |
| Fluorescein | High Quantum Yield | Bright initial signal but prone to photobleaching. | Often used as a benchmark for photostability comparisons. | iipseries.org |
Q & A
How should researchers formulate a focused research question when investigating Ro7-Amca's chemical properties?
A robust research question must adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and testability. Begin by identifying gaps in existing literature (e.g., unstudied reaction pathways) and narrow the scope using precise variables (e.g., temperature, solvent systems). Avoid vague terms and prioritize hypotheses that address mechanistic or thermodynamic unknowns .
Q. What experimental design considerations are critical for studying Ro7-Amca's reactivity under varying conditions?
- Variables : Define independent (e.g., pH, catalyst concentration) and dependent variables (e.g., reaction yield, byproduct formation).
- Controls : Include negative controls (e.g., solvent-only trials) and positive controls (e.g., benchmark reactions).
- Replication : Conduct triplicate trials to assess reproducibility.
- Statistical Planning : Predefine significance thresholds (e.g., p < 0.05) and power analysis to determine sample size .
Q. What methodologies are recommended for ensuring reproducibility in Ro7-Amca synthesis protocols?
- Documentation : Record exact reagent grades, equipment calibration data, and environmental conditions (humidity, temperature).
- FAIR Principles : Ensure raw datasets and processed results are Findable, Accessible, Interoperable, and Reusable.
- Supplementary Materials : Publish detailed step-by-step protocols, including troubleshooting steps for common pitfalls (e.g., impurity formation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to Ro7-Amca's stability profiles?
Apply principal contradiction analysis to identify dominant factors influencing stability (e.g., light exposure vs. thermal degradation). Conduct iterative experiments isolating each variable and employ error-tracking tools (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-validate findings using orthogonal techniques (e.g., NMR spectroscopy paired with mass spectrometry) .
Q. What advanced statistical approaches are suitable for analyzing multivariate data in Ro7-Amca studies?
- Multivariate Analysis : Use principal component analysis (PCA) to reduce dimensionality in datasets (e.g., spectral or kinetic data).
- Hypothesis Testing : Apply ANOVA for multi-group comparisons (e.g., catalytic efficiency across ligand variants) and Tukey’s post hoc tests for pairwise analysis.
- Error Reporting : Include standard deviation error bars in graphs and document confidence intervals for key metrics .
Q. How can interdisciplinary approaches (e.g., computational modeling) enhance mechanistic studies of Ro7-Amca?
Integrate density functional theory (DFT) calculations to predict reaction pathways, then validate empirically via kinetic isotope effects or isotopic labeling. Combine computational outputs with experimental data (e.g., X-ray crystallography) to refine models. Use tools like Gaussian or ORCA for simulations, ensuring parameters align with experimental conditions (e.g., solvent polarity, temperature gradients) .
Methodological Best Practices
Q. What strategies improve the rigor of literature reviews for Ro7-Amca research?
- Source Prioritization : Focus on peer-reviewed journals with high impact factors in chemistry and materials science.
- Citation Tracking : Use tools like Web of Science to map seminal works and identify emerging trends.
- Critical Appraisal : Evaluate methodologies in prior studies for biases (e.g., incomplete characterization) or limitations (e.g., narrow temperature ranges) .
Q. How should researchers address ethical concerns in data collection and reporting for Ro7-Amca studies?
- Transparency : Disclose all conflicts of interest and funding sources.
- Data Integrity : Avoid selective reporting; include negative results (e.g., failed synthesis attempts) in supplementary materials.
- Compliance : Adhere to institutional review board (IRB) standards if human or animal subjects are indirectly involved (e.g., toxicity testing) .
Data Management and Dissemination
Q. What frameworks support effective data sharing in collaborative Ro7-Amca research?
- Version Control : Use platforms like GitHub or Zenodo to track dataset revisions.
- Metadata Standards : Adopt schema such as Dublin Core to annotate chemical structures and experimental conditions.
- Collaborative Tools : Implement ELNs (Electronic Lab Notebooks) with role-based access to streamline team workflows .
Q. How can researchers optimize figures and tables to communicate complex findings about Ro7-Amca?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
